![molecular formula C40H48Br2N4Ni-4 B13383244 1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B13383244.png)
1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is a complex organometallic compound featuring nickel as the central metal atom This compound is characterized by its unique spirobi structure, which includes two cyclohexa[d]1,3-diaza-2-nickelacyclopentane rings connected via a spiro carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] typically involves the reaction of nickel salts with appropriate ligands under controlled conditions. One common method involves the use of nickel(II) bromide and N,N’-dibenzylcyclohexanediamine as starting materials. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced nickel complexes. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure and reactivity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various ligands, facilitating catalytic reactions. The spirobi structure allows for unique spatial arrangements, enhancing its reactivity and selectivity in different chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’,3,3’-Tetrabenzyl-2,2-dichloro-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]
- 1,1’,3,3’-Tetrabenzyl-2,2-diiodo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]
- 1,1’,3,3’-Tetrabenzyl-2,2-difluoro-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]
Uniqueness
The dibromo groups enhance its ability to participate in substitution reactions, making it a versatile compound for various chemical transformations .
Eigenschaften
Molekularformel |
C40H48Br2N4Ni-4 |
|---|---|
Molekulargewicht |
803.3 g/mol |
IUPAC-Name |
benzyl-(2-benzylazanidylcyclohexyl)azanide;dibromonickel |
InChI |
InChI=1S/2C20H24N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-20H,7-8,13-16H2;2*1H;/q2*-2;;;+2/p-2 |
InChI-Schlüssel |
YUBKELUYFGSGFU-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.[Ni](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


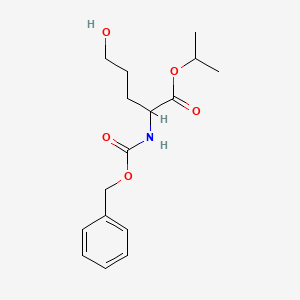
![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one](/img/structure/B13383169.png)
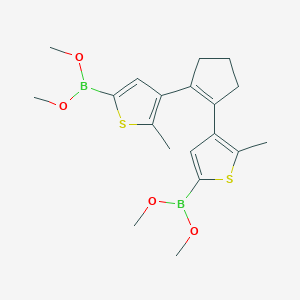
![2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B13383183.png)
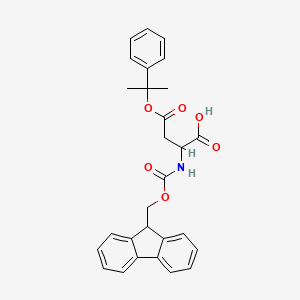
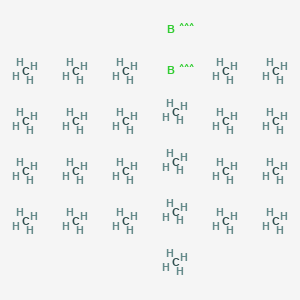
![4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B13383195.png)
![N-[6,7-dimethyl-5-(1-octylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13383196.png)
![[(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0^{3,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B13383208.png)

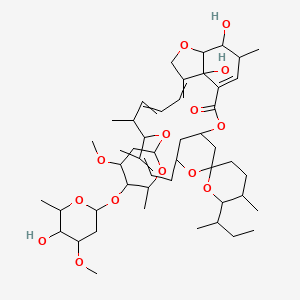
![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13383221.png)
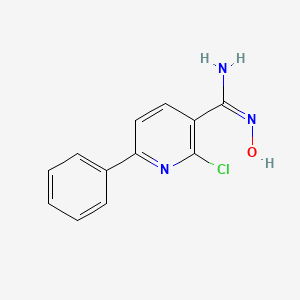
![tert-butyl (3S)-3-[(oxetan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B13383227.png)
